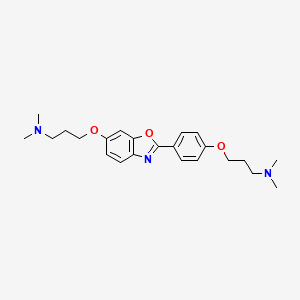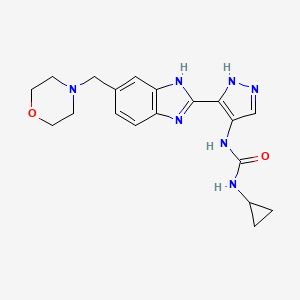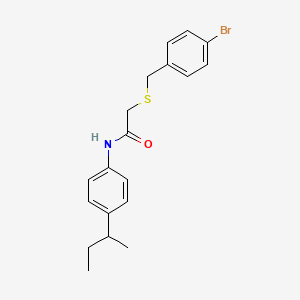
AZ 12216052
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ 12216052 is a compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 8 (mGluR8). This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of anxiety and neuropathic pain .
Mechanism of Action
Target of Action
AZ 12216052, also known as “2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide”, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 8 (mGluR8) . mGluR8 is a G protein-coupled receptor that plays a crucial role in the modulation of synaptic inputs to retinal ganglion cells .
Mode of Action
As a positive allosteric modulator, this compound enhances the activity of mGluR8 . It increases the peak excitatory currents of ON-, OFF- currents in ON-OFF-ganglion cells in a light intensity-dependent manner . This modulation of mGluR8 activity by this compound leads to changes in the signaling pathways associated with this receptor .
Biochemical Pathways
The activation of mGluR8 by this compound affects several biochemical pathways. It modulates the synaptic inputs to retinal ganglion cells , which are part of the visual signal processing pathway. Additionally, it has been shown to reduce Dox-induced human neuroblastoma SH-SY5Y cell damage partially , suggesting a role in cell survival and differentiation pathways .
Result of Action
The activation of mGluR8 by this compound has several cellular and molecular effects. It enhances the peak excitatory currents of ON-, OFF- currents in ON-OFF-ganglion cells . It also shows a protective effect against cell damage in human neuroblastoma SH-SY5Y cells . In vivo, it has been shown to reduce measures of anxiety in mice without affecting their velocity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the intensity of light stimuli affects the enhancement of peak excitatory currents in ON-OFF-ganglion cells . .
Biochemical Analysis
Biochemical Properties
AZ 12216052 plays a significant role in biochemical reactions by modulating the activity of mGluR8. It enhances the receptor’s response to glutamate, a key neurotransmitter in the central nervous system. The compound interacts with mGluR8 by binding to an allosteric site, which is distinct from the glutamate binding site. This interaction increases the receptor’s sensitivity to glutamate, thereby potentiating its signaling effects .
Cellular Effects
This compound has been shown to influence various cellular processes. In human neuroblastoma SH-SY5Y cells, the compound enhances cell viability and protects against damage induced by staurosporine and doxorubicin. It also stimulates cell proliferation and differentiation. Additionally, this compound modulates the excitatory currents in retinal ganglion cells, which are crucial for visual processing .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the allosteric site of mGluR8, which leads to a conformational change in the receptor. This change enhances the receptor’s affinity for glutamate, resulting in increased activation of downstream signaling pathways. The compound’s positive allosteric modulation of mGluR8 has been linked to its anxiolytic effects, as it reduces measures of anxiety in animal models .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained effects over time. In vitro studies have shown that the compound maintains its protective effects on neuroblastoma cells for up to 48 hours. In vivo studies indicate that a single dose of this compound can reduce anxiety-related behaviors in mice for several hours post-administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 10 mg/kg, the compound significantly reduces anxiety-related behaviors without affecting locomotor activity. Higher doses have not been extensively studied, but it is important to consider potential toxic or adverse effects at elevated concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways related to glutamate signaling. It interacts with mGluR8, which plays a role in modulating synaptic transmission and plasticity. The compound’s modulation of mGluR8 activity can influence metabolic flux and the levels of various metabolites associated with glutamate signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner that allows it to effectively modulate mGluR8 activity. The compound’s distribution is influenced by its interaction with transporters and binding proteins that facilitate its localization to specific cellular compartments .
Subcellular Localization
This compound is localized to subcellular compartments where mGluR8 is expressed. This includes the synaptic membranes of neurons, where it can modulate synaptic transmission. The compound’s activity is dependent on its localization, as it needs to be in proximity to mGluR8 to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ 12216052 involves several steps, starting with the preparation of the key intermediates. The primary synthetic route includes:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form a bromophenyl compound.
Thioether Formation: The bromophenyl intermediate is then reacted with a thiol compound to form a thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with an acetamide derivative to form this compound.
The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, with temperatures maintained between 0°C and room temperature to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
AZ 12216052 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkage to a thiol group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound, which can be further utilized in various research applications .
Scientific Research Applications
AZ 12216052 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the modulation of mGluR8 and its effects on synaptic transmission.
Biology: Investigated for its role in modulating neuronal signaling and its potential neuroprotective effects.
Medicine: Explored for its therapeutic potential in treating anxiety and neuropathic pain.
Industry: Utilized in the development of new pharmacological agents targeting mGluR8
Comparison with Similar Compounds
Similar Compounds
AZ 12216053: Another positive allosteric modulator of mGluR8 with similar properties but different pharmacokinetic profiles.
VU 0155041: A positive allosteric modulator of mGluR4, which also exhibits anxiolytic effects but targets a different receptor subtype.
Uniqueness
AZ 12216052 is unique due to its high selectivity for mGluR8 and its potent anxiolytic effects. Unlike other modulators, it does not significantly affect the velocity of treated animals, making it a promising candidate for therapeutic applications with minimal side effects .
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNOS/c1-3-14(2)16-6-10-18(11-7-16)21-19(22)13-23-12-15-4-8-17(20)9-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUYZJOTWYRWNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does AZ12216052 interact with mGluR8, and what are the downstream effects observed in the studies?
A1: AZ12216052 acts as a positive allosteric modulator of mGluR8, meaning it binds to a site distinct from the orthosteric (glutamate binding) site and enhances the receptor's activity when an agonist is present [, ]. The exact mechanism of this allosteric modulation is not fully elucidated in the provided papers.
- Modulation of nociceptive responses: In a rat model of neuropathic pain, intra-dorsal striatum administration of AZ12216052 increased the tail-flick latency, suggesting an analgesic effect [].
- Changes in neuronal activity: AZ12216052 was found to inhibit the activity of ON cells and stimulate OFF cells within the rostral ventromedial medulla (RVM) in rats with neuropathic pain, potentially contributing to the observed analgesic effects [].
Q2: How does the activity of AZ12216052 compare to other mGluR8 modulators in the context of the provided research?
A2: The studies highlight differences in the effects of AZ12216052 compared to other mGluR8 modulators:
- (S)-3,4-DCPG: This selective mGluR8 agonist consistently demonstrated more potent effects than AZ12216052 in the neuropathic pain model, both in terms of modulating nociceptive responses and influencing RVM neuronal activity [].
- VU0155041: This selective mGluR4 positive allosteric modulator did not show any significant effect on thermal nociception or RVM cell activity, indicating that AZ12216052's effects are likely mediated through mGluR8 and not mGluR4 [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
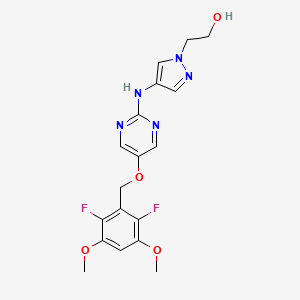
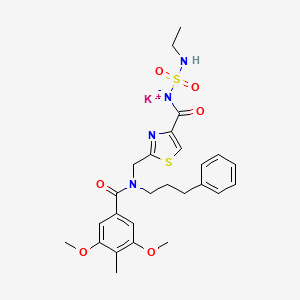
![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)
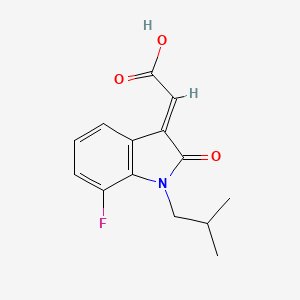
![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)
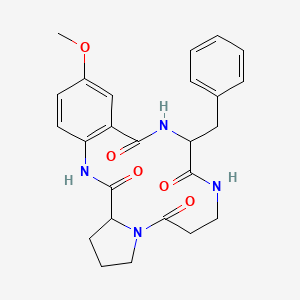
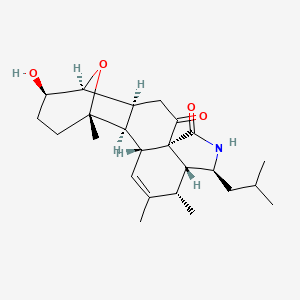

![2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid](/img/structure/B605648.png)
![2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid](/img/structure/B605650.png)
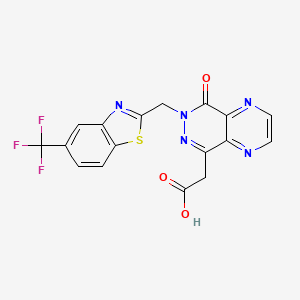
![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B605655.png)
